molecular formula C11H12N4O2 B2713144 1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2310124-75-3

1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2713144
CAS No.: 2310124-75-3
M. Wt: 232.243
InChI Key: NLMHMTIHIHZIHI-UHFFFAOYSA-N
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Description

1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that features a furan ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the triazole and azetidine rings through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, and reaction conditions such as temperature, solvent, and time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods such as chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring may produce dihydrotriazoles.

Scientific Research Applications

1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
  • Thiophene-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
  • Pyrrole-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Uniqueness

1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

furan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(10-1-4-17-8-10)14-5-9(6-14)7-15-3-2-12-13-15/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMHMTIHIHZIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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